1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
Description
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a complex organic compound that features multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-26-17(5-7-23-26)14-8-13(9-20-11-14)10-22-18(27)25-19-24-16(12-28-19)15-4-2-3-6-21-15/h2-9,11-12H,10H2,1H3,(H2,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDWFIJMMYLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.
Formation of the pyridine ring: Pyridine rings are often synthesized via cyclization reactions involving aldehydes and ammonia or amines.
Formation of the thiazole ring: Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling reactions: The final steps would involve coupling these rings through various cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow chemistry or the use of automated synthesizers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or thiazole rings.
Reduction: Reduction reactions could target the nitrogens in the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole and thiazole exhibit notable antimicrobial properties. For instance, compounds similar to 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea have been synthesized and evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzyme activity, leading to cell death.
Cancer Research
The compound has been explored for its anticancer potential. Studies have shown that thiazole-pyridine hybrids can induce apoptosis in cancer cells. For instance, one study highlighted that a thiazole-pyridine derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) . The interaction with specific molecular targets in cancer cells is believed to disrupt critical signaling pathways involved in cell proliferation.
Enzyme Inhibition
The compound is also being investigated as a potential enzyme inhibitor. Its structural components allow it to interact with various enzymes, which could be beneficial in treating diseases linked to enzyme overactivity . For example, compounds containing similar functional groups have shown promise as inhibitors of autotaxin, an enzyme involved in cancer progression .
Biological Research Applications
Antioxidant Properties
Recent studies have focused on the antioxidant capabilities of compounds containing pyrazole, thiazole, and pyridine rings. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them candidates for further research in neuroprotective therapies .
Antiinflammatory Effects
There is growing evidence that pyrazole-thiazole derivatives may exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis or inflammatory bowel disease .
Material Science Applications
The unique structural features of this compound also make it an interesting candidate for material science applications. Its ability to form stable complexes with metals suggests potential uses in catalysis and the development of new materials with specific electronic or optical properties .
Summary of Findings
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Effective against E. coli, induces apoptosis in cancer cells |
| Biological Research | Antioxidants, anti-inflammatory agents | Reduces oxidative stress, modulates inflammatory pathways |
| Material Science | Catalysts, new materials | Forms stable metal complexes; potential for electronic applications |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea: Similar in structure but with different substituents.
Other heterocyclic ureas: Compounds with similar core structures but different heterocyclic rings.
Uniqueness
Structural Complexity: The combination of multiple heterocyclic rings in a single molecule.
Potential Biological Activity: Unique interactions with biological targets due to its specific structure.
Biological Activity
The compound 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea (CAS Number: 2034560-22-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its effects on various cellular mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 391.5 g/mol. The structure incorporates a thiazole ring, a pyridine moiety, and a pyrazole group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N7OS |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 2034560-22-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The presence of the thiazole and pyrazole rings suggests potential interactions with protein kinases and other enzymes that play critical roles in cancer and inflammatory diseases.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and lung adenocarcinoma (A549).
In a comparative study, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating promising antibacterial activity as well .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes involved in cancer progression. For example, thiazole derivatives have been reported to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation . This inhibition could lead to reduced proliferation of cancer cells.
Study on Anticancer Activity
In a study published by Evren et al. (2019), novel derivatives were synthesized and tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results showed that certain derivatives exhibited strong selectivity against these cell lines with significant cytotoxicity .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between the compound and its potential protein targets. These studies reveal that the compound interacts primarily through hydrophobic contacts with target proteins, which is essential for its biological activity .
Q & A
Q. What are the common synthetic routes for preparing 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Coupling of pyridine and pyrazole moieties : A Suzuki-Miyaura cross-coupling or nucleophilic substitution may link the pyridine and 1-methyl-1H-pyrazole groups .
Urea formation : Reacting an isocyanate intermediate with an amine-functionalized thiazole derivative under anhydrous conditions (e.g., using toluene or chloroform as solvents) .
Purification : Column chromatography or recrystallization from ethanol-acetic acid mixtures to isolate the pure compound .
| Step | Key Reaction | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Pyrazole-pyridine coupling | Pd catalysts, THF, reflux | Use microwave-assisted synthesis for faster reaction times |
| 2 | Urea formation | Toluene, 1-2 h reflux | Monitor reaction progress via TLC or HPLC |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and urea linkage integrity .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile-water gradients .
- Mass Spectrometry (HRMS) : Exact mass verification to distinguish from synthetic byproducts .
Q. What biological activities are typically screened for this compound?
- Methodological Answer :
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Anti-inflammatory potential : COX-2 inhibition studies using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs by replacing the pyridin-2-yl thiazole with triazole or oxadiazole groups to evaluate heterocycle effects .
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) on the pyridine ring to assess potency changes .
- Data analysis : Use computational tools (e.g., molecular docking) to correlate activity with binding affinity to target proteins .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature, solvent polarity, and catalyst loading .
- Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Stability testing : Check compound integrity in assay buffers via LC-MS to rule out decomposition artifacts .
- Meta-analysis : Compare data across cell lines (e.g., adherent vs. suspension cultures) to identify model-specific biases .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy results?
- Methodological Answer :
- ADME profiling : Measure plasma stability, protein binding, and metabolic clearance using liver microsomes .
- Formulation optimization : Use nanoemulsions or liposomes to improve bioavailability .
- Pharmacodynamic markers : Track target engagement in vivo via immunohistochemistry or PET imaging .
Q. Which computational methods aid in target identification for this compound?
- Methodological Answer :
- Molecular docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina to prioritize high-affinity targets .
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., urea linkage) for virtual screening .
Q. What are the challenges in purifying this compound, and how are they mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
